2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethan-1-one
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Overview
Description
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is an organic compound that features a bromophenyl group, a phenylethanone group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.
Formation of the phenylethanone group: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Similar structure but with a piperidine ring instead of an azepane ring.
2-(morpholin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to compounds with other ring structures.
Properties
CAS No. |
88675-47-2 |
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Molecular Formula |
C20H22BrNO |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone |
InChI |
InChI=1S/C20H22BrNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2 |
InChI Key |
UEXFOHZJSAOAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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